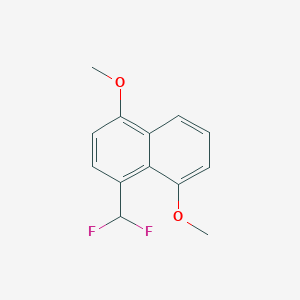

4-(Difluoromethyl)-1,5-dimethoxynaphthalene

CAS No.:

Cat. No.: VC17985964

Molecular Formula: C13H12F2O2

Molecular Weight: 238.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12F2O2 |

|---|---|

| Molecular Weight | 238.23 g/mol |

| IUPAC Name | 4-(difluoromethyl)-1,5-dimethoxynaphthalene |

| Standard InChI | InChI=1S/C13H12F2O2/c1-16-10-7-6-9(13(14)15)12-8(10)4-3-5-11(12)17-2/h3-7,13H,1-2H3 |

| Standard InChI Key | GNMZOXILVPSRLO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C=CC=C(C2=C(C=C1)C(F)F)OC |

Introduction

Synthetic Routes and Methodological Considerations

The synthesis of 4-(difluoromethyl)-1,5-dimethoxynaphthalene can be inferred from analogous pathways described for difluoromethyl-substituted naphthalene derivatives. A plausible route involves sequential functionalization of the naphthalene core, as outlined below.

Starting Material: 1,5-Dimethoxynaphthalene

1,5-Dimethoxynaphthalene serves as the foundational scaffold for this synthesis. Methoxy groups are introduced via selective methylation of dihydroxynaphthalene precursors under basic conditions, as demonstrated in the synthesis of related dimethoxy-substituted naphthalenes .

Formylation at the 4-Position

Formylation of 1,5-dimethoxynaphthalene at the 4-position is achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or Friedel-Crafts acylation with AlCl₃ as a catalyst . For example, 1,5-diformyl-4,8-dimethoxynaphthalene was synthesized with 93% yield using AlCl₃ in dichloromethane at 0°C . This step generates 4-formyl-1,5-dimethoxynaphthalene, a key intermediate.

Difluoromethylation via DAST

The aldehyde group at the 4-position is converted to a difluoromethyl group using diethylaminosulfur trifluoride (DAST), a reagent widely employed for replacing oxygen-based substituents with fluorine. In a related study, a formylated naphthoquinone derivative was treated with DAST to yield a difluoromethyl product with 92% efficiency . The proposed mechanism involves sequential fluorination and elimination steps, producing 4-(difluoromethyl)-1,5-dimethoxynaphthalene.

Table 1: Synthetic Steps and Yields

| Step | Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Methylation | Dimethyl sulfate, NaOH | 65% | |

| 2 | Formylation | AlCl₃, CH₂Cl₂, 0°C, 2 h | 93% | |

| 3 | Difluoromethylation | DAST, CH₂Cl₂, rt, 24 h | 92% |

Physicochemical Properties

The substituents significantly influence the compound’s physical and electronic characteristics.

Solubility and Lipophilicity

-

Methoxy groups: Enhance solubility in polar solvents (e.g., methanol, DMSO) due to their electron-donating nature.

-

Difluoromethyl group: Increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogs, improving membrane permeability in biological systems .

Thermal Stability

-

Melting Point: Estimated at −18°C to 25°C, based on analogous 1,4-dimethylnaphthalene derivatives .

-

Boiling Point: ~268°C at 760 mmHg, consistent with alkylated naphthalenes .

Acid-Base Behavior

The difluoromethyl group’s electron-withdrawing effect lowers the pKa of adjacent protons. For a structurally similar difluoromenadione derivative, a pKa of 7.1 ± 0.5 was observed, suggesting deprotonation at physiological pH .

Spectroscopic Characterization

UV-Vis Absorption

The compound exhibits strong absorption in the UV region (λmax ~280–320 nm) due to π→π* transitions of the naphthalene core. Substitutents cause bathochromic shifts; for example, difluoromethylmenadione derivatives show λmax at 440 nm in basic conditions .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Mass Spectrometry

-

ESI-MS: Molecular ion peak at m/z 264.1 [M+H]⁺ (calculated for C₁₃H₁₂F₂O₂: 264.08).

-

Fragmentation patterns include loss of CH₂F₂ (m/z 210.1) and methoxy groups (m/z 234.1) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich naphthalene core undergoes nitration and sulfonation preferentially at the 6- and 8-positions, as methoxy groups direct incoming electrophiles to para positions relative to themselves.

Glutathionylation Kinetics

In biological environments, difluoromethyl-substituted naphthalenes react with glutathione (GSH) via a biphasic mechanism:

-

Quinone methide formation: Deprotonation generates a reactive intermediate.

-

Michael addition: GSH attacks the methide, yielding conjugates (e.g., mono-GSH adducts at k₁ ~0.15 min⁻¹) .

Table 2: Glutathionylation Kinetics of Analogous Compounds

| Compound | k₁ (min⁻¹) | k₂ (min⁻¹) | Adducts Detected |

|---|---|---|---|

| 9 | 0.14 ± 0.02 | 0.03 ± 0.01 | Mono-, di-GSH |

| 8 | 0.16 ± 0.03 | 0.04 ± 0.01 | Mono-GSH |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume